N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a 4-methylphenyl ethylidene group at the hydrazide position and a naphthalen-1-yl substituent at the pyrazole core. Its molecular formula is C₂₃H₂₀N₄O, with a molecular weight of 368.44 g/mol . The compound has been synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography (as inferred from analogous compounds in the evidence) .
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-15-10-12-17(13-11-15)16(2)24-27-23(28)22-14-21(25-26-22)20-9-5-7-18-6-3-4-8-19(18)20/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+ |
InChI Key |
FGJKREUXADVEJC-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often involve the use of microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their physicochemical properties, and pharmacological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in SKi-178) improve solubility and selectivity for enzyme targets compared to methyl groups .
- Naphthalen-1-yl vs. Naphthalen-2-yl : The position of the naphthyl group influences steric interactions and binding affinity. For example, naphthalen-2-yl derivatives may exhibit altered pharmacokinetics due to increased planarity .
- Halogenated Derivatives : Chloro and bromo substituents (e.g., in anti-cancer analogs) enhance cytotoxicity and target binding via hydrophobic interactions .
Spectroscopic and Computational Studies :
- Pharmacological Profiles: Anticancer Activity: Derivatives with bulky substituents (e.g., tert-butylbenzyl) show enhanced apoptotic effects in cancer cells . Enzyme Inhibition: SKi-178’s dimethoxy groups contribute to its specificity for SK1 over lipid substrates, making it a rare non-lipid inhibitor .
Biological Activity
N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article synthesizes research findings regarding its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrazole ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 342.39 g/mol. The presence of the naphthalene and methylphenyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds display notable antifungal activity against various phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The mechanism often involves disruption of the cell membrane integrity, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential
Recent investigations into similar pyrazole compounds reveal their potential as anticancer agents. For example, certain pyrazole derivatives have been designed to target specific mutations in cancer pathways (e.g., BRAF(V600E)) . The ability to inhibit cancer cell proliferation and induce apoptosis has been observed in vitro.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of synthesized pyrazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| Target Compound | 30 | Candida albicans |
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory properties were assessed using an LPS-induced inflammation model in mice. The administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group.
| Treatment Group | TNF-α Levels (pg/mL) | NO Production (µM) |
|---|---|---|
| Control | 250 | 25 |
| Treatment | 150 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
